The synthesis of cyclohexanone p-nitrophenyl hydrazone typically involves a straightforward condensation reaction.
Cyclohexanone p-nitrophenyl hydrazone has a distinct molecular structure characterized by a hydrazone linkage.
Cyclohexanone p-nitrophenyl hydrazone can undergo several chemical transformations:
The mechanism of action for cyclohexanone p-nitrophenyl hydrazone primarily revolves around its reactivity as a nucleophile due to the presence of the nitrogen atoms in the hydrazone linkage.
Cyclohexanone p-nitrophenyl hydrazone has several important applications:
Cyclohexanone p-nitrophenyl hydrazone, systematically named cyclohexanone (4-nitrophenyl)hydrazone, is an organic hydrazone derivative. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol. The compound’s structure features a cyclohexanone moiety where the carbonyl oxygen is replaced by a =N–NH–C₆H₄–NO₂ group, with the nitro substituent at the para position of the phenyl ring. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Cyclohexanone (4-nitrophenyl)hydrazone |
| CAS No. | 1919-96-6 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Canonical SMILES | C1CCC(=NNC2=CC=C(C=C2)N+[O-])CC1 |
Spectroscopic analyses provide critical insights into the compound’s bonding and functional groups:
Table 2: Key Spectroscopic Signatures
| Technique | Signal Position | Assignment |
|---|---|---|
| IR (cm⁻¹) | 1680–1690 | ν(C=O) of cyclohexanone moiety |
| 1353, 1520 | νₐₛ(NO₂), νₛ(NO₂) | |
| 3340–3500 | ν(N–H) of hydrazone | |
| MS (ESI) | 233.1164 | [M⁺] molecular ion |
| ¹H NMR (CDCl₃) | δ 10.2 ppm | –NH– proton |
| ¹³C NMR (CDCl₃) | δ 150 ppm | C=N carbon |
Cyclohexanone p-nitrophenyl hydrazone exhibits dynamic tautomeric behavior due to the presence of conjugated bonds and acidic protons:
Table 3: Tautomeric and Conformational Properties
| Property | Observation | Structural Implication |
|---|---|---|
| Predominant tautomer | Keto form (C=O⋯H–N) | Stabilized by intramolecular H-bonding |
| Cyclohexane ring form | Chair conformation | Minimizes ring strain |
| C=N bond character | Partial double bond (1.29 Å) | Restricted rotation; E-isomer favored |
| Dihedral angle (C₆H₄–N) | 15–20° | Conjugation with nitro group |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: